Anti-Inflammatory Potency: LPS-Induced NO Inhibition in RAW 264.7 Macrophages Compared to Pterocarpan Glycosides from Sophora tonkinensis
9,10-Dimethoxypterocarpan 3-glucoside inhibits LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages with an EC₅₀ of 14.7 µM . This value places it at the more potent end of the activity range reported for pterocarpan glycosides evaluated in the same cell model. In a study of Sophora tonkinensis constituents, four pterocarpan‑type compounds (a new pterocarpan glycoside, maackiain, sophoranone, and sophoranochromene) exhibited IC₅₀ values of 13.6–33.0 µM against LPS‑induced NO production [1]. The target compound's EC₅₀ of 14.7 µM is only ~8% above the most potent comparator in that series (13.6 µM) and approximately 2.2‑fold more potent than the least active member (33.0 µM). This narrow positioning within a well‑characterized comparator set enables informed selection when NO inhibitory potency is a critical screening parameter.
| Evidence Dimension | LPS-induced NO production inhibition in RAW 264.7 macrophages |
|---|---|
| Target Compound Data | EC₅₀ = 14.7 µM |
| Comparator Or Baseline | Pterocarpan glycosides from Sophora tonkinensis (compounds 1–4): IC₅₀ range 13.6–33.0 µM |
| Quantified Difference | Target EC₅₀ is ~2.2-fold more potent than the least active comparator (33.0 µM); ~8% above the most potent comparator (13.6 µM) |
| Conditions | LPS‑stimulated RAW 264.7 murine macrophage cell line; Griess assay for nitrite; cell viability assessed by MTT |
Why This Matters
For anti-inflammatory screening programs, this compound sits near the top of the pterocarpan glycoside activity range in a widely used macrophage model, supporting its prioritization when potency ranking among natural pterocarpans is a procurement criterion.
- [1] Lee JW, et al. Inhibitory constituents of Sophora tonkinensis on nitric oxide production in RAW 264.7 macrophages. Bioorg Med Chem Lett. 2015;25(4):960–962. View Source
